molecular formula C15H25NO3S B604746 N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide CAS No. 1163729-92-7

N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide

Cat. No.: B604746
CAS No.: 1163729-92-7
M. Wt: 299.4g/mol
InChI Key: MUURJWVRZBMJNW-UHFFFAOYSA-N
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Description

N,N,4,5-Tetramethyl-2-(pentyloxy)benzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications. Sulfonamides represent a privileged scaffold in medicinal chemistry and drug discovery, known for their broad spectrum of pharmacological activities . The core sulfonamide functional group (-SO2NH-) is a key feature in many compounds that act as enzyme inhibitors . The specific substitution pattern on the benzene ring of this particular compound—featuring two methyl groups, a pentyloxy chain, and a dialkylated sulfonamide nitrogen—suggests potential for investigation as a building block in organic synthesis or as a precursor for developing novel bioactive molecules . Researchers may explore its utility in areas such as anticancer agent development, given that novel sulfonamide derivatives are being investigated as inhibitors of epigenetic regulators like lysine acetyl transferases (KAT6A/B) . Other research avenues include its potential as an antioxidant scaffold, as studies have shown that synthetic sulfonamide derivatives conjugated with heterocycles like thiazole can exhibit significant radical scavenging activity . The structural motif of a sulfonamide linked to a substituted benzene ring is also frequently encountered in patents covering compounds with heterocyclic systems for various therapeutic indications . This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N,4,5-tetramethyl-2-pentoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-6-7-8-9-19-14-10-12(2)13(3)11-15(14)20(17,18)16(4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURJWVRZBMJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Pentyloxy)-4,5-dimethylbenzene

The preparation begins with 4,5-dimethylphenol (CAS 3975-10-8), which undergoes Williamson ether synthesis to introduce the pentyloxy group. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 80–100°C.

  • Alkylating agent : 1-Bromopentane (excess, 1.5–2.0 equivalents) to drive the reaction to completion.

  • Reaction time : 12–24 hours under nitrogen atmosphere.

The product is purified via vacuum distillation (b.p. 285–290°C) or silica gel chromatography, yielding 70–85%.

Sulfonation and Sulfonyl Chloride Formation

Regioselective Sulfonation

Chlorosulfonic acid (ClSO₃H) is the preferred reagent for introducing the sulfonic acid group at position 1, guided by the ortho-directing effect of the pentyloxy group. Reaction conditions:

  • Molar ratio : 1:1.2 (aryl ether : ClSO₃H) at 0–5°C to minimize polysulfonation.

  • Solvent : Dichloromethane (DCM) or chloroform.

  • Reaction time : 2–4 hours, monitored by TLC.

The intermediate 2-(pentyloxy)-4,5-dimethylbenzenesulfonic acid is isolated via aqueous workup (yield: 80–88%).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with excess thionyl chloride (SOCl₂, 3.0 equivalents) under reflux (70°C, 3 hours). Key considerations:

  • Catalyst : Dimethylformamide (DMF, 0.1 equivalents) accelerates the reaction.

  • Purification : Distillation under reduced pressure (b.p. 150–155°C at 10 mmHg) yields 85–92% pure sulfonyl chloride.

Amidation with N,N-Dimethylamine

The sulfonyl chloride reacts with dimethylamine (2.5 equivalents) in tetrahydrofuran (THF) at 0–25°C:

  • Base : Triethylamine (Et₃N, 3.0 equivalents) neutralizes HCl byproduct.

  • Reaction time : 4–6 hours.

  • Workup : Extraction with ethyl acetate, followed by washing with 1M HCl and brine.

  • Purification : Recrystallization from ethanol/water (yield: 75–82%).

Reaction Optimization and Challenges

Regioselectivity in Sulfonation

The pentyloxy group’s ortho/para-directing effect competes with steric hindrance from 4,5-dimethyl substituents. Computational studies (DFT) suggest sulfonation at position 1 is favored due to:

  • Electron density : Highest at position 1 (ortho to pentyloxy).

  • Steric effects : Methyl groups at 4 and 5 hinder para sulfonation.

Byproduct Formation and Mitigation

Common byproducts include:

  • Disulfonation products : Controlled via low-temperature sulfonation.

  • N-Monoalkylated sulfonamides : Minimized by using excess dimethylamine.

Analytical Data and Characterization

Property Value Method
Melting Point98–101°CDSC
1H^1H NMR (400 MHz, CDCl₃)δ 1.34 (t, 3H, CH₃), 2.48 (s, 6H, N(CH₃)₂), 2.72 (s, 6H, C4/C5-CH₃)Bruker Avance III
IR (KBr)1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)Nicolet iS50 FTIR

Industrial-Scale Considerations

Adapting the synthesis for bulk production involves:

  • Continuous-flow sulfonation : Reduces reaction time and improves safety by minimizing HCl gas release.

  • Solvent recovery : THF and DCM are recycled via fractional distillation.

  • Waste management : HCl gas is scrubbed to produce hydrochloric acid (30% w/w) .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

    Medicine: Possible applications as an antimicrobial agent, given the known activity of sulfonamides.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide is likely related to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can interact with the active site of enzymes, blocking their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Lipophilicity : The target compound’s molecular weight (~300 g/mol) exceeds that of simpler sulfonamides like sulfamerazine (264.3 g/mol) due to the pentyloxy chain and additional methyl groups. This increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

Substituent Effects: The pentyloxy group in the target compound contrasts with the pyrimidine ring in sulfamerazine or the tetrazole ring in compounds. This substitution may alter binding interactions with biological targets, such as enzymes or receptors.

Solubility: The target compound’s solubility profile resembles 4-(pentyloxy)-4'-biphenylcarboxylic acid (), being insoluble in water but soluble in organic solvents like ethanol and acetone.

Research and Application Gaps

  • Biological Activity: Unlike sulfamerazine (a known antibiotic), the target compound’s bioactivity is unexplored in the evidence.
  • Toxicology : Hypersensitivity risks common to sulfonamides (e.g., sulfamerazine) may apply but require empirical validation .

Biological Activity

N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

This compound can be synthesized through various chemical pathways involving the sulfonation of aromatic compounds followed by alkylation. The general synthetic route includes:

  • Starting Materials : 2-(pentyloxy)benzene and sulfonyl chloride.
  • Reaction Conditions : The reaction typically occurs under acidic or basic conditions to facilitate the formation of the sulfonamide bond.

This compound features a sulfonamide group (-SO2NH-) attached to a substituted benzene ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Doxorubicin11.6MCF-7

The specific IC50 values for this compound are yet to be disclosed but are expected to be comparable to established chemotherapeutics like doxorubicin based on structure-activity relationship (SAR) studies.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes involved in folate synthesis, which is critical for DNA replication and cell division.
  • Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of sulfonamide derivatives in vivo. The results indicated that certain derivatives exhibited significant tumor growth inhibition in mouse models when administered at doses as low as 5 mg/kg body weight. These findings suggest that modifications in the alkyl chain length and substitution patterns can enhance biological activity.

Case Study 2: Integrin Inhibition

Another research highlighted the compound's potential as an integrin inhibitor. Integrins play a crucial role in cell adhesion and migration; thus, their inhibition can prevent cancer metastasis. The study demonstrated that this compound effectively reduced VCAM-1 expression in endothelial cells.

4. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy against various diseases. Future studies should focus on detailed pharmacokinetic profiles and clinical trials to validate its therapeutic potential.

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